1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane
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Overview
Description
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 g/mol . It is typically stored at room temperature and is available in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 197.27 g/mol .Scientific Research Applications
1. Chemical Synthesis and Structural Studies
- The compound has been explored in the context of chemical synthesis, particularly in reactions such as 1,3-dipolar cycloaddition. This process was studied in attempts to synthesize azasugar analogues of Showdomycine, demonstrating its utility in organic synthesis (Koszytkowska-Stawin′ska & Sas, 1998).
- Investigations into the crystal structure of related compounds reveal insights into molecular interactions and bond lengths, which are critical for understanding the compound's chemical properties (Betz & Klüfers, 2007).
2. Applications in Medicinal Chemistry
- Research into derivatives of 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane shows its potential in medicinal chemistry. Studies have examined its analogues for antimalarial activity, highlighting its relevance in drug development (McCullough et al., 2000).
3. Polymer Science and Materials Chemistry
- The compound has been utilized in the synthesis of novel polymers with anti-inflammatory properties, showcasing its role in the development of new materials with potential biomedical applications (Abdel-Rahman, Hussein, & Hussein, 2016).
4. Liquid Crystal Research
- Research into the liquid-crystalline properties of derivatives of this compound indicates its significance in the field of liquid crystals. This research is essential for understanding how molecular structure affects material properties (Frach, Tschierske, Zaschke, & Deutscher, 1989).
Properties
IUPAC Name |
8,11-dioxa-3-azadispiro[4.1.47.35]tetradecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-10(4-5-12-9-10)8-11(3-1)13-6-7-14-11/h12H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNHMGRNIKAVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CC3(C1)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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